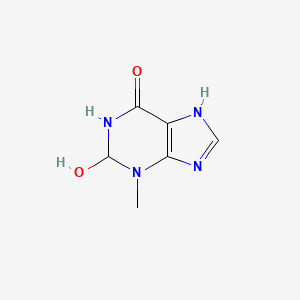

2-Hydroxy-3-methyl-2,3-dihydro-1H-purin-6(7H)-one

Description

2-Hydroxy-3-methyl-2,3-dihydro-1H-purin-6(7H)-one is a purine derivative characterized by a hydroxy group at position 2 and a methyl group at position 3 of the bicyclic purine scaffold. Its molecular formula is C₆H₆N₄O₂, with a molecular weight of 166.14 g/mol. The compound’s dihydro configuration (2,3-dihydro) indicates partial saturation of the purine ring, which influences its tautomeric and electronic properties.

Propriétés

Formule moléculaire |

C6H8N4O2 |

|---|---|

Poids moléculaire |

168.15 g/mol |

Nom IUPAC |

2-hydroxy-3-methyl-2,7-dihydro-1H-purin-6-one |

InChI |

InChI=1S/C6H8N4O2/c1-10-4-3(7-2-8-4)5(11)9-6(10)12/h2,6,12H,1H3,(H,7,8)(H,9,11) |

Clé InChI |

VWLPWVZZYHNADQ-UHFFFAOYSA-N |

SMILES canonique |

CN1C(NC(=O)C2=C1N=CN2)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 2-hydroxy-3-méthyl-2,3-dihydro-1H-purin-6(7H)-one implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction du 2-amino-4,5-dicyano-1,3-oxazole avec la méthylamine, suivie de l'hydrolyse et de la cyclisation pour former le dérivé de purine souhaité. Les conditions de réaction nécessitent souvent un contrôle minutieux de la température, du pH et du solvant pour garantir un rendement et une pureté élevés.

Méthodes de production industrielle

Dans un contexte industriel, la production de la 2-hydroxy-3-méthyl-2,3-dihydro-1H-purin-6(7H)-one peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés en flux continu. Ces méthodes visent à optimiser les conditions de réaction, à minimiser les déchets et à garantir une qualité de produit constante. L'utilisation de catalyseurs et de techniques de purification avancées, telles que la chromatographie, peut encore améliorer l'efficacité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

La 2-hydroxy-3-méthyl-2,3-dihydro-1H-purin-6(7H)-one peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent produire des dérivés dihydro ou tétrahydro.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels à des positions spécifiques sur le cycle purine.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés en présence d'une base pour faciliter les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés 2,6-dioxo, tandis que la réduction peut produire des dérivés 2,3-dihydro. Les réactions de substitution peuvent introduire divers groupes alkyles ou acyles, conduisant à une vaste gamme de dérivés de purine.

Applications De Recherche Scientifique

5. Mécanisme d'action

Le mécanisme d'action de la 2-hydroxy-3-méthyl-2,3-dihydro-1H-purin-6(7H)-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes impliquées dans le métabolisme des purines. Le composé peut agir comme un inhibiteur ou un substrat pour ces enzymes, affectant la synthèse et la dégradation des nucléotides. Cette interaction peut moduler diverses voies biochimiques, conduisant à des effets thérapeutiques potentiels.

Mécanisme D'action

The mechanism of action of 2-Hydroxy-3-methyl-2,3-dihydro-1H-purin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can act as an inhibitor or substrate for these enzymes, affecting the synthesis and degradation of nucleotides. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Variations

Key structural analogs differ in substituent type, position, and functional groups:

2-Thioxo-2,3-dihydro-1H-purin-6(7H)-one (CAS 2487-40-3)

- Substituents : Thioxo (S=O) group at position 2.

- Impact: Replacing the hydroxy group with thioxo increases molecular weight (168.17 g/mol vs. 166.14 g/mol) and alters polarity.

2-Methyl-3H-purin-6(7H)-one (CAS 5167-18-0)

- Substituents : Methyl group at position 2 (vs. 3-methyl in the target compound).

- Impact : Positional isomerism influences hydrogen bonding and steric effects. The 2-methyl derivative (C₆H₆N₄O, MW 150.14 g/mol) lacks the hydroxy group, reducing acidity compared to the target compound .

8-Bromo-7-(but-2-yn-1-yl)-3-methyl-2-((4-methylquinazolin-2-yl)methoxy)-2,3-dihydro-1H-purin-6(7H)-one

- Substituents : Bromine at position 8, butynyl at position 7, and a quinazolinylmethoxy group.

- Impact : Bulky substituents increase molecular weight (455.31 g/mol) and may enhance steric hindrance, reducing solubility but improving target specificity in drug design .

Physicochemical Properties

Table 1 summarizes key physicochemical data for selected analogs:

Key Observations :

- The thioxo analog (CAS 2487-40-3) exhibits a high melting point (344–348°C), likely due to stronger intermolecular forces (e.g., dipole-dipole interactions) compared to hydroxy or methyl derivatives .

- The target compound’s hydroxy group may confer higher acidity than the thioxo analog (pKa ~8.02 for thioxo), though experimental data is needed for confirmation.

Spectral and Analytical Data

- NMR : Hydroxy and methyl substituents in the target compound would produce distinct chemical shifts. For example, the 3-methyl group may appear as a singlet in ¹H NMR, while the 2-hydroxy group could show broad peaks due to hydrogen bonding .

- HRMS: Used to confirm molecular weight and fragmentation patterns, as demonstrated in for related purinones .

Activité Biologique

2-Hydroxy-3-methyl-2,3-dihydro-1H-purin-6(7H)-one, a purine derivative, is characterized by its unique fused bicyclic structure. This compound has garnered attention due to its diverse biological activities, including potential anticancer properties and interactions with biological macromolecules. Understanding its biological activity is crucial for exploring its therapeutic applications.

The molecular formula of this compound is C_6H_8N_4O, with a molecular weight of approximately 168.16 g/mol. The presence of hydroxyl and methyl groups at specific positions on the purine ring significantly influences its chemical reactivity and biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, compounds derived from purine structures have shown significant growth inhibition in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with IC50 values ranging from 2.43 to 14.65 μM .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-Hydroxy-3-methyl-purine | MDA-MB-231 | 4.98 |

| HepG2 | 7.84 | |

| Derivative with ethoxymethyl | A549 | <30 |

| Jurkat | >100 |

This table summarizes the cytotoxic activity of the compound against selected cancer cell lines, indicating its potential as an anticancer agent.

The mechanism underlying the anticancer activity of this compound involves its ability to induce apoptosis in cancer cells. Studies have shown that this compound enhances caspase-3 activity significantly at higher concentrations (10 μM), indicating its role in the apoptotic pathway . Additionally, cell cycle analysis revealed that it can arrest cells in the G2/M phase, further supporting its potential as a chemotherapeutic agent.

Structure-Activity Relationship

The structural characteristics of this compound are crucial for its biological activity. The specific substitutions on the purine ring influence its reactivity and interaction with biological targets. For example, compounds with additional functional groups or modifications exhibit varying degrees of cytotoxicity and selectivity towards different cancer cell lines .

Table 2: Comparison of Structural Analogues

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Guanine | C5H5N5O | Essential component of nucleic acids |

| Adenine | C5H5N5 | Crucial for energy transfer (ATP) |

| 6-Mercaptopurine | C5H4N4OS | Used in cancer therapy as an antimetabolite |

This comparison highlights how structural variations among purines can lead to diverse biological activities.

Case Studies

Several case studies have explored the biological activity of related purine derivatives. For instance, a study focusing on N-(purin-6-yl) amino acids demonstrated high cytotoxicity against various tumor cell lines, reinforcing the therapeutic potential of purine-based compounds . Another investigation into purine conjugates revealed promising antiviral activity against acyclovir-resistant strains of herpes simplex virus type 1 (HSV-1), showcasing the versatility of these compounds beyond anticancer applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.